BenchChemオンラインストアへようこそ!

Ahr 11797

Benzodiazepine receptor Radioligand binding GABAA

AHR-11797 (5,6-dihydro-6-methyl-1-phenyl-3H-pyrrolo[3,2,1-ij]quinazolin-3-one) is a benzodiazepine antagonist first reported in the late 1980s. It belongs to the pyrroloquinazolinone class and is structurally distinct from classic 1,4-benzodiazepines.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 125992-09-8
Cat. No. B1666714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhr 11797
CAS125992-09-8
Synonyms5,6-dihydro-6-methyl-1-phenyl-3H-pyrrolo(3,2,1-ij)quinazolin-3-one
AHR 11797
AHR-11797
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1CN2C3=C(C=CC=C13)C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O/c1-11-10-19-16-13(11)8-5-9-14(16)15(18-17(19)20)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3
InChIKeyDVLGLHMHWBPJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR-11797 (CAS 125992-09-8) – A Novel Benzodiazepine Antagonist with Distinct Receptor Binding and Pharmacological Profile


AHR-11797 (5,6-dihydro-6-methyl-1-phenyl-3H-pyrrolo[3,2,1-ij]quinazolin-3-one) is a benzodiazepine antagonist first reported in the late 1980s [1]. It belongs to the pyrroloquinazolinone class and is structurally distinct from classic 1,4-benzodiazepines. As a competitive ligand at the benzodiazepine binding site of GABAA receptors, AHR-11797 lacks intrinsic anticonvulsant or anxiolytic activity but exhibits a unique behavioral and binding signature that differentiates it from both agonist and antagonist benzodiazepine receptor ligands [2].

Why AHR-11797 Cannot Be Simply Substituted by Other Benzodiazepine Receptor Ligands


Benzodiazepine receptor ligands exhibit pronounced heterogeneity in their binding to multiple GABAA receptor subtypes and in their downstream behavioral effects. Even among compounds classified as 'antagonists' (e.g., flumazenil, CGS 8216), affinity profiles and intrinsic activities vary markedly. AHR-11797 exemplifies this complexity: it displays a receptor binding preference opposite to that of all other tested ligands, lacks the sedative/motor-impairing effects of agonists, and possesses muscle relaxant properties not shared by the clinical antagonist flumazenil [1]. Consequently, substitution based solely on nominal 'benzodiazepine antagonist' classification would yield divergent experimental outcomes.

Quantitative Differentiation of AHR-11797 from Related Benzodiazepine Receptor Ligands


Binding Affinity: AHR-11797 Exhibits 20- to 300-Fold Lower Affinity than Prototypical Benzodiazepine Ligands

In competitive radioligand binding assays using rat brain synaptosomes, AHR-11797 displaced [3H]flunitrazepam with an IC50 of 82 nM and [3H]Ro15-1788 (flumazenil) with an IC50 of 104 nM [1]. These values are significantly higher (i.e., lower affinity) than those reported for prototypical benzodiazepine receptor ligands under comparable conditions: flunitrazepam (IC50 = 4.30 nM), flumazenil (Ro15-1788, IC50 = 0.32 nM) [2], CGS 9896 (IC50 = 17 nM) [3], and zolpidem at ω1 sites (IC50 = 31 nM) [4].

Benzodiazepine receptor Radioligand binding GABAA

Unique Benzodiazepine Receptor Subtype Binding Preference

Fourier-derived affinity spectrum analysis (FASA) combined with LIGAND nonlinear regression identified three distinct [3H]Ro15-1788 binding sites in rat spinal cord. Among 13 competing ligands examined, all displayed highest affinity for site 1 (the highest-affinity site), with the sole exception of AHR-11797 [1]. This indicates that AHR-11797 interacts preferentially with a different receptor subpopulation compared to both agonists and other antagonists.

GABAA receptor subtypes Receptor heterogeneity Ligand selectivity

Antagonism of Benzodiazepine Agonist Anticonvulsant Activity

AHR-11797 lacks intrinsic anticonvulsant activity but acts as a functional antagonist. In mice, co-administration of AHR-11797 at 31.6 mg/kg (IP) increased the anticonvulsant ED50 of chlordiazepoxide (CDPX) from 1.9 mg/kg to 31.6 mg/kg (a 16.6-fold shift). At a higher dose (56.7 mg/kg IP), CDPX became inactive at doses up to 100 mg/kg [1]. This demonstrates a clear, dose-dependent antagonism of benzodiazepine-mediated seizure protection.

Benzodiazepine antagonist Anticonvulsant Chlordiazepoxide

Muscle Relaxant Activity with Blockade of Morphine-Induced Straub Tail

Despite lacking anticonvulsant and anxiolytic effects, AHR-11797 exhibits muscle relaxant properties not shared by the clinical benzodiazepine antagonist flumazenil. In mice, AHR-11797 blocked morphine-induced Straub tail with an ED50 of 31 mg/kg (IP). It also selectively suppressed the polysynaptic linguomandibular reflex in barbiturate-anesthetized cats [1].

Muscle relaxant Straub tail Polysynaptic reflex

Optimal Research and Industrial Applications for AHR-11797 Based on Quantified Differentiation


Pharmacological Tool for Benzodiazepine Receptor Subtype Dissection

AHR-11797's unique binding profile (absence of highest affinity for site 1) [1] makes it an essential tool for studies aimed at understanding the functional contributions of GABAA receptor subtypes. Researchers can use AHR-11797 to selectively probe receptor populations that are not engaged by conventional benzodiazepine ligands.

In Vivo Antagonism of Benzodiazepine Agonist Effects

With demonstrated ability to increase chlordiazepoxide ED50 by 16.6-fold [2], AHR-11797 is well-suited for preclinical experiments requiring blockade of benzodiazepine-mediated anticonvulsant or anxiolytic effects. Its lower affinity (IC50 82-104 nM) [2] allows for titration of antagonism without complete receptor saturation.

Studies of Benzodiazepine-Mediated Muscle Relaxation

The muscle relaxant activity of AHR-11797 (ED50 31 mg/kg for Straub tail blockade) [2] contrasts with the profile of flumazenil and provides a unique opportunity to investigate the neural pathways and receptor subtypes underlying benzodiazepine-induced muscle relaxation.

Reference Compound for Benzodiazepine Antagonist Assays

Given its well-characterized binding affinities (IC50 values of 82 and 104 nM) [2], AHR-11797 serves as a reliable reference standard in radioligand binding and functional assays aimed at characterizing novel benzodiazepine site ligands.

Quote Request

Request a Quote for Ahr 11797

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.